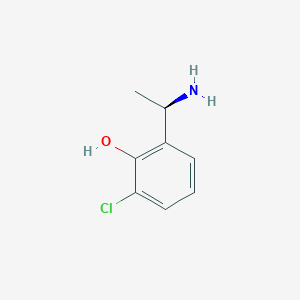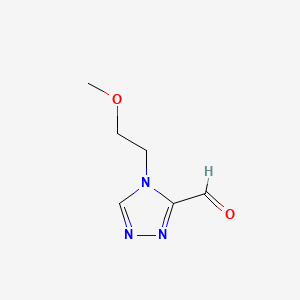
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-carboxylic acid
Reduction: 4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can disrupt normal biological processes, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyethyl)phenol: Another compound with a methoxyethyl group, used in the synthesis of pharmaceuticals.
4-(2-Methoxyethyl)benzaldehyde: Similar structure with an aldehyde group, used in organic synthesis.
4-(2-Methoxyethyl)-1H-1,2,3-triazole: A triazole derivative with similar properties and applications.
Uniqueness
4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both the triazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-3-2-9-5-7-8-6(9)4-10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEFTGGADGWNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

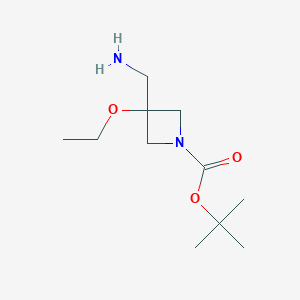
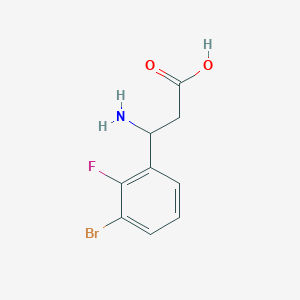
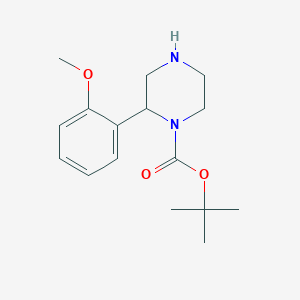
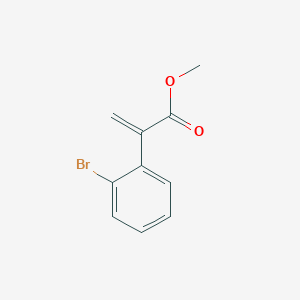
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)

![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
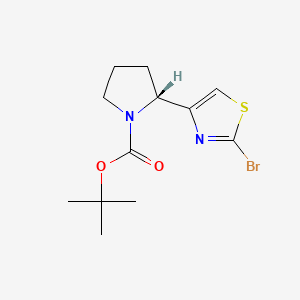
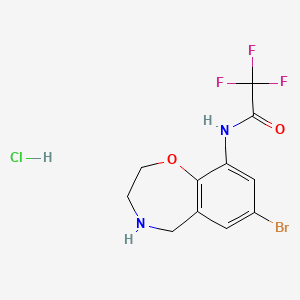

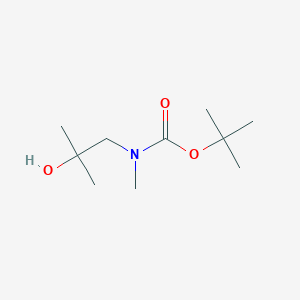
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
